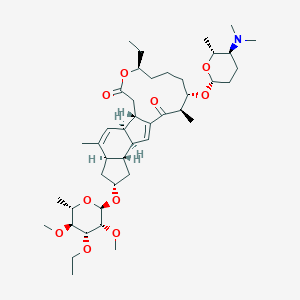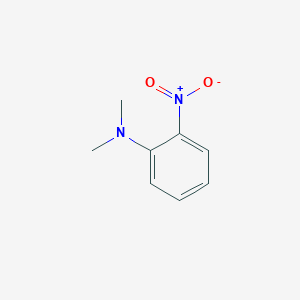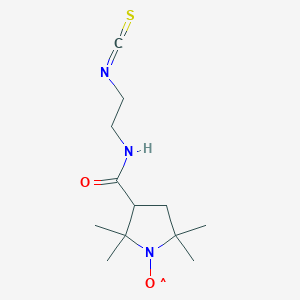
2-((4-(Trifluoromethyl)phenyl)thio)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, including thioacetic acid derivatives, involves various chemical reactions such as diazotization, the Grignard reaction, and the Wolff-Kishner-Huang reaction. For instance, (4-Trifluoromethylphenyl)acetic acid has been prepared from 4-trifluoromethylaniline, indicating a methodology that could be adapted for the synthesis of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid (Xu Dong-meib, 2010).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the significance of functional groups and their arrangement in determining the chemical behavior and reactivity of the molecule. Studies on compounds such as 2-(3-Bromo-4-methoxyphenyl)acetic acid reveal how substituents like methoxy groups and bromine can influence molecular geometry and electronic properties, which are crucial for understanding the structure of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid (I. Guzei, Alan R. Gunderson, N. Hill, 2010).
Chemical Reactions and Properties
The chemical reactivity of thioacetic acid derivatives is illustrated by their involvement in various organic reactions. For example, the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid demonstrates the potential for constructing complex molecules, highlighting the reactivity patterns that could apply to our compound of interest (Cheng-Mi Huang et al., 2021).
Scientific Research Applications
-
Synthesis and application of trifluoromethylpyridines
- Field : Agrochemical and pharmaceutical industries .
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
- Method : The synthesis and applications of TFMP and its derivatives involve a combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)
- Field : Metabolic disorders .
- Application : Activator-3 is a potent activator of AMPK . It is used to alleviate the negative metabolic impact of high sucrose diet in rat model .
- Method : Activator-3 enhances AMPK phosphorylation by upstream kinase LKB1 and protects AMPK complex against dephosphorylation by PP2C .
- Results : Oral treatment of High Sucrose Diet (HSD) fed diabetic rats with 10 mg/kg dose of Activator-3 once in a day for 30 days significantly enhanced glucose utilization, improved lipid profiles and reduced body weight .
- Synthesis of 2-trifluoromethyl thiazoles
- Field : Organic & Biomolecular Chemistry .
- Application : The synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .
- Method : 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .
- Results : The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .
- Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition
- Field : Organic & Biomolecular Chemistry .
- Application : The synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .
- Method : 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .
- Results : The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for “2-((4-(Trifluoromethyl)phenyl)thio)acetic acid” are not available in the retrieved data, similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . This suggests potential avenues for future research and applications.
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVVWIKWEHKYGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Trifluoromethyl)phenyl)thio)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















